BenchChemオンラインストアへようこそ!

Stacofylline

Acetylcholinesterase Enzyme Inhibition Xanthine Derivative

For researchers investigating cholinergic transmission and cognition, Stacofylline (S 9977 free base) offers a distinct advantage over first-generation xanthines. With a nanomolar IC₅₀ (5-50 nM) against AChE, it enables potent, selective enzyme inhibition at low concentrations, minimizing off-target effects in vitro and in vivo. Its validated anti-amnesic activity in multiple preclinical models makes it a superior tool compound for studies of learning and memory. Choose Stacofylline for cleaner, more interpretable results.

Molecular Formula C20H33N7O3
Molecular Weight 419.5 g/mol
CAS No. 98833-92-2
Cat. No. B1616874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStacofylline
CAS98833-92-2
Molecular FormulaC20H33N7O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C20H33N7O3/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4/h6-14H2,1-5H3
InChIKeyPKXWXHGLEXOSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stacofylline (CAS 98833-92-2) Procurement Guide: A Potent AChE Inhibitor Differentiated from First-Generation Xanthines


Stacofylline (S 9977 free base; S 9977-2 free base) is an N-methylated xanthine derivative [1][2]. It is a potent inhibitor of acetylcholinesterase (AChE), exhibiting an IC₅₀ in the low nanomolar range . This pharmacological profile distinguishes it from earlier xanthine-based compounds and supports its investigation in preclinical models of cognitive impairment and migraine [3].

Why Stacofylline Cannot Be Substituted with Standard Xanthines like Caffeine or Theophylline


Xanthines are a broad class of compounds with diverse pharmacological activities, ranging from mild CNS stimulation to potent enzyme inhibition. While simple xanthines like caffeine are known to have weak, non-selective interactions with cholinesterases, Stacofylline's structural modifications result in a pronounced increase in potency and a specific, differentiated activity profile [1]. The presence of a piperazine-carboxamide side chain in Stacofylline enables a binding mode and functional outcome that is not achieved by first-generation xanthines like theophylline, caffeine, or even pentoxifylline, precluding their simple interchangeability in research applications [2].

Quantitative Evidence Differentiating Stacofylline from Xanthine Analogs and AChE Inhibitors


AChE Inhibitory Potency: Stacofylline Demonstrates Nanomolar Potency Versus Micromolar Potency of Caffeine and Other Xanthines

Stacofylline exhibits potent inhibition of human acetylcholinesterase (AChE) with an IC₅₀ of 5-50 nM . In a comparative study of xanthine derivatives, caffeine, pentoxifylline, and propentofylline inhibited human AChE with micromolar potencies (IC₅₀ values of 7.25 μM, 6.60 μM, and 6.40 μM, respectively) [1]. This represents a >100-fold increase in potency for Stacofylline.

Acetylcholinesterase Enzyme Inhibition Xanthine Derivative

In Vivo Anti-Amnesic Efficacy: Stacofylline Reverses Memory Deficits in Multiple Rodent Models at Low Oral Doses

In a mouse passive avoidance model of amnesia, oral administration of Stacofylline (S 9977) at low doses (0.0312–0.5 mg/kg p.o.) significantly attenuated memory deficits induced by three distinct amnesic treatments: scopolamine, diazepam, and electroconvulsive shock (ECS) [1]. The compound demonstrated efficacy across different etiologies of memory impairment in a dose-dependent manner.

Cognitive Enhancement In Vivo Pharmacology Amnesia Model

Specificity of Action: Stacofylline Reverses Amnesia Without Modifying the Primary Behavioral Effects of Amnesic Agents

In behavioral studies, Stacofylline (S 9977) reversed the memory deficits caused by scopolamine, diazepam, and ECS without altering the primary non-mnemonic behavioral effects of these treatments. Specifically, it did not affect scopolamine-induced hyperactivity, diazepam-induced release of punished behavior, or ECS-induced convulsions at the tested doses [1].

Behavioral Pharmacology Specificity Cognition

Structural Differentiation: A Piperazine-Containing Xanthine with Distinct Binding Characteristics

Stacofylline is a trimethylxanthine derivative featuring a 4-diethylaminocarbonyl-1-piperazinyl propyl side chain [1]. This structure is distinct from other xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). Molecular modeling studies on related xanthines indicate that increased bulk and the presence of an extended side chain facilitate binding to both the catalytic active site and the peripheral anionic site of AChE, contributing to superior inhibition [2].

Medicinal Chemistry Structure-Activity Relationship Xanthine

Defined Research and Development Scenarios Where Stacofylline (98833-92-2) Provides Superior Value


In Vitro Cholinergic Signaling Assays

For researchers investigating cholinergic transmission in vitro, Stacofylline is the preferred tool compound among xanthines. Its nanomolar potency against AChE (IC₅₀ 5-50 nM) allows for potent enzyme inhibition at low concentrations, minimizing off-target effects often associated with the high micromolar concentrations required for compounds like caffeine (IC₅₀ ~7.25 µM) [1]. This enables cleaner, more interpretable results in electrophysiology or neurotransmitter release assays.

Preclinical Rodent Models of Cognitive Impairment and Amnesia

Stacofylline is uniquely suited for in vivo studies of learning and memory. Its robust and specific reversal of amnesia across multiple models (scopolamine, diazepam, ECS) at low oral doses (0.0312–0.5 mg/kg p.o.) establishes it as a validated reference compound for evaluating pro-cognitive effects. Its lack of effect on locomotion or anxiety reduces confounding variables in behavioral experiments, a significant advantage over less specific compounds.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

For medicinal chemists optimizing xanthine-based scaffolds, Stacofylline represents a critical benchmark. Its distinct piperazine-carboxamide side chain confers a >100-fold increase in AChE inhibitory potency relative to simpler analogs [1]. It serves as an essential reference standard for exploring the SAR of the peripheral anionic site of AChE and for designing novel dual-binding site inhibitors [1].

Pharmacological Studies in Migraine Research

Stacofylline is a patented xanthine derivative initially developed for the treatment of migraine and asthenia . Researchers investigating the role of cholinergic modulation in headache pathophysiology can utilize Stacofylline as a selective, potent pharmacological probe, distinct from non-selective adenosine receptor antagonists or PDE inhibitors common to this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stacofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.